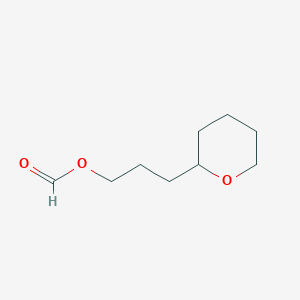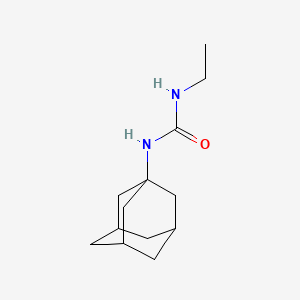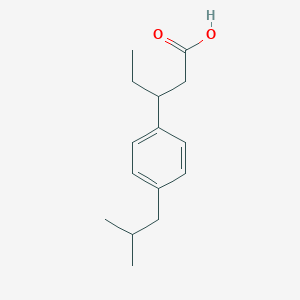
3-tetrahydro-2H-pyran-2-ylpropyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tetrahydro-2H-pyran-2-ylpropyl formate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.226 g/mol . This compound is part of a class of chemicals known as formates, which are esters of formic acid. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tetrahydro-2H-pyran-2-ylpropyl formate typically involves the reaction of tetrahydropyran derivatives with formic acid or its derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between 1,4- or 1,5-diols and formic acid at room temperature . This method yields the desired formate with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable feedstocks and minimization of waste are often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3-tetrahydro-2H-pyran-2-ylpropyl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like or can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-tetrahydro-2H-pyran-2-ylpropyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formates.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 3-tetrahydro-2H-pyran-2-ylpropyl formate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for formate dehydrogenases , enzymes that catalyze the reversible conversion of formate to carbon dioxide . This process involves the transfer of electrons and protons, leading to the formation of carbon dioxide and water.
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler compound with a similar ring structure but without the formate group.
2H-pyran: Another related compound with a different ring structure.
Formic acid esters: Other esters of formic acid with different alkyl groups.
Uniqueness: 3-tetrahydro-2H-pyran-2-ylpropyl formate is unique due to the presence of both the tetrahydropyran ring and the formate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
38796-45-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-(oxan-2-yl)propyl formate |
InChI |
InChI=1S/C9H16O3/c10-8-11-6-3-5-9-4-1-2-7-12-9/h8-9H,1-7H2 |
Clave InChI |
ZVQNOIPBMAPLFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-lambda~5~-bismuthane](/img/structure/B11939637.png)
![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)











